5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Overview
Description
5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C4H9N3.BrH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4,5-dihydro-1H-imidazol-2-amine with methylating agents under controlled conditions. The reaction typically involves heating the starting materials in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted imidazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, the compound is utilized to study the biological activity of imidazole derivatives. It is used in assays to investigate the interaction of imidazole-based compounds with various biological targets, such as enzymes and receptors.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. It is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, thereby exerting its bactericidal effects.
Comparison with Similar Compounds
Imidazole: The parent compound of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, used in various chemical and biological applications.
1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide: A closely related compound with similar properties and applications.
2-Methylimidazole: Another imidazole derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of the methyl group at the 5-position. This structural difference can influence its reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.BrH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H3,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIXMNQKPSILHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-47-2 | |
Record name | 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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